molecular formula C7H3Cl2FO B1593027 2,4-Dichloro-6-fluorobenzaldehyde CAS No. 681435-09-6

2,4-Dichloro-6-fluorobenzaldehyde

Cat. No. B1593027
CAS RN: 681435-09-6
M. Wt: 193 g/mol
InChI Key: KDTLZLPZFUJFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-fluorobenzaldehyde is a chemical compound with the molecular formula C7H3Cl2FO . It is used in the field of organic synthesis .


Synthesis Analysis

The synthesis of 2,4-Dichloro-6-fluorobenzaldehyde involves chlorination of 2-chloro-6-fluorotoluene under illumination to obtain 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-difluorobenzyl chloride, and 2-chloro-6-trifluorobenzyl chloride .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-6-fluorobenzaldehyde is represented by the InChI code: 1S/C7H3Cl2FO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H .


Chemical Reactions Analysis

While specific chemical reactions involving 2,4-Dichloro-6-fluorobenzaldehyde are not mentioned in the search results, it’s important to note that benzaldehyde derivatives like this one often undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

2,4-Dichloro-6-fluorobenzaldehyde has a molecular weight of 193 . It is a solid at room temperature and should be stored at 2-8°C in an inert atmosphere .

Scientific Research Applications

Environmental Science

Environmental scientists study 2,4-Dichloro-6-fluorobenzaldehyde for its potential environmental impact. It’s important to understand its behavior in ecosystems, including its biodegradability and potential to form harmful byproducts. This research is crucial for assessing the safety and regulatory compliance of chemicals released into the environment.

Each of these fields leverages the unique chemical properties of 2,4-Dichloro-6-fluorobenzaldehyde to explore and develop new technologies and solutions across a broad spectrum of scientific disciplines .

Safety and Hazards

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 2,4-Dichloro-6-fluorobenzaldehyde are not mentioned in the search results, it’s worth noting that compounds of this nature are often used in the development of new pharmaceuticals and pesticides .

properties

IUPAC Name

2,4-dichloro-6-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTLZLPZFUJFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621721
Record name 2,4-Dichloro-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

681435-09-6
Record name 2,4-Dichloro-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-6-fluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6-fluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-6-fluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-6-fluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
2,4-Dichloro-6-fluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2,4-Dichloro-6-fluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.